
2,6-Dichloro-3-(trifluoromethyl)benzonitrile
説明
2,6-Dichloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2Cl2F3N . It has a molecular weight of 240.01 . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and one nitrogen atom . The InChI key for this compound is CDDJFCKGLFFRDK-UHFFFAOYSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and the presence of other compounds . The compound can undergo various types of reactions due to the presence of the trifluoromethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .科学的研究の応用
Dermatological Applications
2,6-Dichloro-3-(trifluoromethyl)benzonitrile derivatives, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425), have been explored for their potential in dermatological applications. This compound has shown promise as a nonsteroidal androgen receptor antagonist that could be used for sebum control and the treatment of androgenetic alopecia. Its rapid systemic metabolism minimizes the risk of unwanted side effects, and its formulation has been designed to reduce potential phototoxicity, making it a candidate for safe topical use in dermatology Li et al., 2008.
Electrolyte Additives for Lithium Ion Batteries
Derivatives of this compound, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives for high voltage lithium ion batteries. These additives have been shown to significantly improve the cyclic stability of LiNi0.5Mn1.5O4 cathodes, enhancing the battery's initial capacity and maintaining a higher capacity over extended cycles. This improvement is attributed to the formation of a low-impedance protective film on the cathode, which prevents the oxidation decomposition of the electrolyte and suppresses manganese dissolution, crucial for the battery's longevity and performance Huang et al., 2014.
Pesticide Synthesis
The compound has also been utilized in the synthesis of novel pesticides, like Bistrifluron. The synthesis process involves multiple steps, starting from the nitrated and reduced forms of 3,5-bis-(trifluoromethyl)benzonitrile, leading to the creation of potent growth-retarding agents against pests. This showcases the compound's versatility in agricultural chemical applications, providing an effective solution for pest control Liu An-chan, 2015.
特性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJFCKGLFFRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
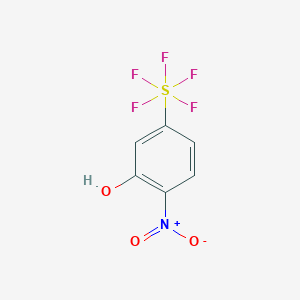
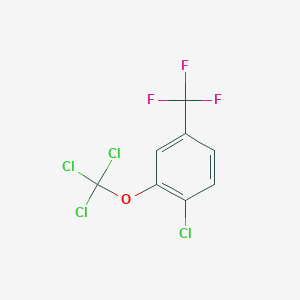

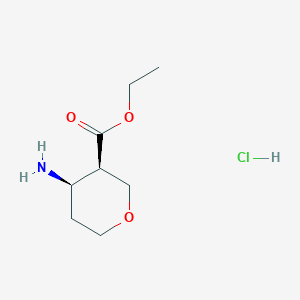
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)
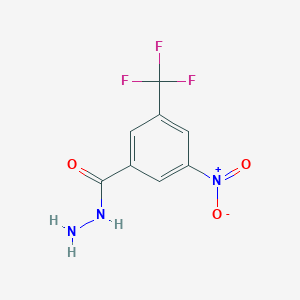
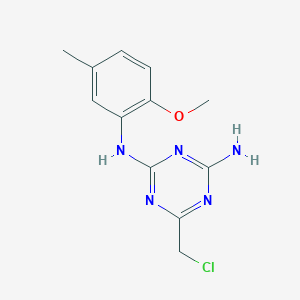
![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)
![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)


